3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile
Overview
Description
3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile is a chemical compound that features a piperazine ring substituted with a fluoroethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile typically involves the reaction of 2-fluoroethylamine with piperazine to form 4-(2-fluoroethyl)piperazine. This intermediate is then reacted with a suitable nitrile-containing reagent under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts or specific temperature settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The fluoroethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines. Substitution reactions can result in a variety of substituted piperazine derivatives.
Scientific Research Applications
3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and specificity, while the nitrile group can participate in hydrogen bonding or other interactions. These features make the compound a valuable tool in the study of biological pathways and the development of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
3-(4-(2-Fluoroethyl)piperazin-1-yl)propanoic acid: This compound shares the piperazine and fluoroethyl groups but has a carboxylic acid instead of a nitrile group.
(4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone: This compound features a thiophene ring in place of the nitrile group.
(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-3-yl)methanone: This compound includes a piperidine ring instead of the nitrile group.
Uniqueness
3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile is unique due to the presence of both the fluoroethyl and nitrile groups, which confer specific chemical and biological properties. These features make it distinct from similar compounds and valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[4-(2-fluoroethyl)piperazin-1-yl]-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3O/c10-2-4-12-5-7-13(8-6-12)9(14)1-3-11/h1-2,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIOQSMYXBBEHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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